molecular formula C24H28N4O4S B1139315 Pkr-IN-2 CAS No. 1628428-01-2

Pkr-IN-2

Cat. No. B1139315
CAS RN: 1628428-01-2
M. Wt: 468.6 g/mol
InChI Key: JTGUGSWLWPKCGF-UHFFFAOYSA-N
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Description

Scientific Research Applications

PKR-IN-2 has a wide range of scientific research applications, including:

Safety and Hazards

PKR-IN-2 is described as toxic and a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of exposure, appropriate first aid measures should be taken .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PKR-IN-2 involves the preparation of N-(piperidinecarbonylphenyl) sulfonamide compounds. The specific synthetic route and reaction conditions are detailed in patent WO2014139144A1 . The compound is typically synthesized through a series of chemical reactions involving the formation of sulfonamide bonds and the incorporation of piperidine and phenyl groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually stored at -20°C in powder form and can be dissolved in dimethyl sulfoxide for use in various applications .

Chemical Reactions Analysis

Types of Reactions: PKR-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.

    Substitution: Substitution reactions can occur, where functional groups in this compound are replaced with other groups, leading to the formation of new compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products:

Mechanism of Action

PKR-IN-2 exerts its effects by activating pyruvate kinase, specifically the PKR isoform. This activation leads to increased conversion of phosphoenolpyruvate to pyruvate, a key step in glycolysis. The activation of pyruvate kinase by this compound enhances the overall glycolytic flux, which can have various downstream effects on cellular metabolism. The molecular targets involved include the pyruvate kinase enzyme and associated metabolic pathways .

Similar Compounds:

Uniqueness of this compound: this compound is unique in its specific activation of the PKR isoform of pyruvate kinase, making it a valuable tool for studying the role of this enzyme in various diseases. Its ability to modulate metabolic pathways and its potential therapeutic applications set it apart from other similar compounds .

properties

IUPAC Name

N-[4-[4-hydroxy-4-(2-methylpropyl)piperidine-1-carbonyl]phenyl]quinoxaline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-17(2)16-24(30)10-14-28(15-11-24)23(29)18-6-8-19(9-7-18)27-33(31,32)21-5-3-4-20-22(21)26-13-12-25-20/h3-9,12-13,17,27,30H,10-11,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGUGSWLWPKCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=NC=CN=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1628428-01-2
Record name PKR-IN-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628428012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PKR-IN-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLI3QP8XYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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